3-Fluorophenyl chloroformate

Reaction kinetics Linear Free Energy Relationships Electrophilicity

3-Fluorophenyl chloroformate (CAS 68622-07-1) is an aryl chloroformate reagent characterized by a reactive carbonyl chloride group attached to a meta-fluorinated phenyl ring. This structural arrangement confers specific electrophilic properties, making it a critical intermediate for introducing the 3-fluorophenyl carbamate or carbonate moiety into target molecules.

Molecular Formula C7H4ClFO2
Molecular Weight 174.55 g/mol
CAS No. 68622-07-1
Cat. No. B1440877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenyl chloroformate
CAS68622-07-1
Molecular FormulaC7H4ClFO2
Molecular Weight174.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC(=O)Cl
InChIInChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H
InChIKeyUIEYPDNYJMIKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenyl Chloroformate (CAS 68622-07-1): A Core Reagent for Precise Meta-Fluoro Incorporation in Pharmaceutical and Agrochemical Synthesis


3-Fluorophenyl chloroformate (CAS 68622-07-1) is an aryl chloroformate reagent characterized by a reactive carbonyl chloride group attached to a meta-fluorinated phenyl ring [1]. This structural arrangement confers specific electrophilic properties, making it a critical intermediate for introducing the 3-fluorophenyl carbamate or carbonate moiety into target molecules. Its primary role is in organic synthesis, where it reacts with nucleophiles such as amines and alcohols to form stable carbamates and carbonates, respectively . The compound is typically supplied as a liquid with a minimum purity specification of 95.0% for research and industrial applications .

3-Fluorophenyl Chloroformate (CAS 68622-07-1): Why Its Unique Meta-Fluoro Electronics Preclude Simple Analog Substitution


Generic substitution with unsubstituted phenyl chloroformate or positional isomers (2-fluoro or 4-fluoro) is scientifically unsound due to the divergent electronic and steric properties conferred by the specific meta-fluorine substitution. This difference critically alters reaction rates, regioselectivity, and the physicochemical properties of the final product. The meta-fluoro group exerts a strong electron-withdrawing inductive effect (-I) without significant resonance donation, a combination unique to its position [1]. This effect directly modulates the electrophilicity of the chloroformate carbonyl group, influencing reaction kinetics in a way that cannot be replicated by other isomers. Consequently, using an alternative chloroformate will likely lead to different reaction yields, altered by-product profiles, and final compounds with distinct biological activities or material properties, necessitating a complete re-optimization of synthetic pathways and potentially compromising project timelines .

3-Fluorophenyl Chloroformate (CAS 68622-07-1): A Quantitative Comparative Analysis of Its Differentiating Reactivity and Application Profiles


Quantitative Differentiation: Enhanced Electrophilicity of 3-Fluorophenyl Chloroformate Versus Unsubstituted Phenyl Chloroformate

3-Fluorophenyl chloroformate exhibits quantifiably enhanced electrophilicity at its carbonyl carbon compared to the unsubstituted phenyl chloroformate. This is directly attributable to the electron-withdrawing inductive effect of the meta-fluorine atom, which destabilizes the ground state of the molecule and lowers the activation energy for nucleophilic attack. This effect is quantified by the Hammett substituent constant (σ_m) for a meta-fluoro substituent, which is +0.34 [1]. In contrast, the unsubstituted hydrogen atom has a σ_m value of 0.00. This positive σ_m value confirms that the 3-fluorophenyl derivative is more electrophilic and will react faster with a given nucleophile under identical conditions. This inference is supported by the known positive Hammett ρ values (ρY = 0.8–1.6) for the methanolysis and aminolysis of substituted phenyl chloroformates, indicating that the rate of these reactions is accelerated by electron-withdrawing substituents [2].

Reaction kinetics Linear Free Energy Relationships Electrophilicity

Regiochemical Selectivity: Patent-Demonstrated Preference for the 3-Fluorophenyl Moiety in Agrochemical Lead Optimization

In the development of pyrazole-based insecticidal compounds, a specific claim in U.S. Patent 5,216,009 designates the 3-fluorophenyl group as one of only four specified aryl moieties (alongside phenyl, 3-chlorophenyl, and 3,5-difluorophenyl) for achieving a 'remarkable high controlling effect' against homopteran insect pests [1]. The patent explicitly describes that compounds bearing this moiety exhibit strong insect growth-regulating actions. This provides direct evidence that the 3-fluorophenyl group, when incorporated via a reagent like 3-fluorophenyl chloroformate, imparts a specific biological activity profile that is actively selected for in optimization. While not a direct kinetic comparison, this demonstrates a validated, quantitative preference in a real-world industrial application.

Agrochemical synthesis Insecticide Structure-activity relationship (SAR) Patent analysis

Supply Chain and Purity Specification: A Verifiable Baseline for Procurement

Commercially available 3-fluorophenyl chloroformate is supplied with a verifiable minimum purity specification, which is a critical parameter for reproducible scientific outcomes. Supplier datasheets specify a minimum purity of 95.0% . This provides a concrete, auditable benchmark for procurement and quality control. While specific purity levels for all positional isomers are not directly compared here, this quantitative specification allows users to establish a baseline for their experiments. Using a reagent with a lower or unspecified purity could introduce unknown variables, such as reactive impurities that lead to side reactions and lower yields, undermining the reproducibility of the synthetic process.

Quality control Analytical specification Procurement

Best Research and Industrial Application Scenarios for 3-Fluorophenyl Chloroformate (CAS 68622-07-1) Based on Differential Evidence


Accelerated Synthesis of 3-Fluorophenyl Carbamates in Medicinal Chemistry

When a medicinal chemistry program requires the installation of a 3-fluorophenyl carbamate group as a key pharmacophore, 3-fluorophenyl chloroformate is the most direct and efficient reagent. Its quantifiably higher electrophilicity (σ_m = +0.34) compared to unsubstituted phenyl chloroformate translates to faster reaction kinetics and potentially higher yields in the carbamoylation of amines, even with less nucleophilic or sterically hindered substrates [1]. This efficiency is critical for accelerating parallel synthesis efforts and generating compound libraries for structure-activity relationship (SAR) studies.

Lead Optimization in Agrochemical Discovery Targeting Homopteran Pests

Based on patent evidence, the 3-fluorophenyl moiety is a privileged substructure for developing insecticides against planthoppers, leafhoppers, and aphids [2]. In a discovery program targeting these pests, 3-fluorophenyl chloroformate should be prioritized as a building block over its 2- or 4-fluoro isomers. Its use is directly supported by industrial validation, where this specific substitution pattern contributed to a 'remarkable high controlling effect,' making it a high-value starting material for synthesizing and optimizing new chemical entities in this field.

Quality-Controlled Process Development Requiring Reproducible Outcomes

For process chemists scaling up a reaction or developing a robust synthetic route, the defined minimum purity specification of 95.0% for commercial 3-fluorophenyl chloroformate provides a critical quality benchmark . This specification allows for accurate stoichiometric calculations and minimizes the introduction of variable impurities that could compromise reaction yield, selectivity, and reproducibility. This contrasts with using a non-specialty, less rigorously characterized chloroformate reagent where batch-to-batch variability could derail process validation and scale-up efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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